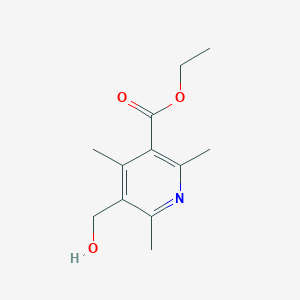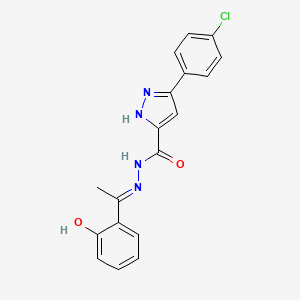![molecular formula C25H21N3O8S B11973316 methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973316.png)
methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甲基(2E)-5-[4-(乙酰氧基)-3-甲氧基苯基]-7-甲基-2-(3-硝基苄叉基)-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯是一种结构独特的复杂有机化合物,包含噻唑并[3,2-a]嘧啶核心结构
准备方法
合成路线和反应条件
甲基(2E)-5-[4-(乙酰氧基)-3-甲氧基苯基]-7-甲基-2-(3-硝基苄叉基)-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯的合成通常涉及多步有机反应。该过程始于噻唑并[3,2-a]嘧啶核心的制备,随后通过酰化、甲氧基化和硝化等反应引入各种取代基。为了获得高产率和纯度,需要优化具体的反应条件,例如温度、溶剂和催化剂。
工业生产方法
该化合物的工业生产可能涉及使用连续流动反应器进行大规模合成,以确保质量一致和效率。使用自动化系统和先进的纯化技术,例如色谱法,可以进一步增强生产过程。
化学反应分析
反应类型
甲基(2E)-5-[4-(乙酰氧基)-3-甲氧基苯基]-7-甲基-2-(3-硝基苄叉基)-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯会发生各种化学反应,包括:
氧化: 硝基可以在特定条件下被还原为胺。
还原: 该化合物可以进行还原反应以修饰硝基。
取代: 甲氧基和乙酰氧基可以被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括还原剂,例如氢气和碳载钯用于还原,以及氧化剂,例如高锰酸钾用于氧化。反应条件,例如温度、压力和溶剂的选择,对于实现所需的转化至关重要。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,硝基的还原会产生胺衍生物,而取代反应可以将各种官能团引入芳香环。
科学研究应用
甲基(2E)-5-[4-(乙酰氧基)-3-甲氧基苯基]-7-甲基-2-(3-硝基苄叉基)-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯在科学研究中有几种应用:
药物化学: 该化合物独特的结构使其成为药物开发的潜在候选者,特别是在抑制特定酶或受体方面。
材料科学: 其特性可用于开发具有特定电子或光学特性的新型材料。
生物学研究: 该化合物可用作探针来研究生物途径和分子水平的相互作用。
工业应用: 它可以用作各种工业过程中使用的更复杂分子的合成中间体。
作用机制
甲基(2E)-5-[4-(乙酰氧基)-3-甲氧基苯基]-7-甲基-2-(3-硝基苄叉基)-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,抑制其活性,从而调节生物途径。所涉及的具体分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- (2E)-2-(3,4-二甲氧基苄叉基)-6-甲基-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮
- (2E)-2-{[3-(3-甲基-4-丙氧基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}[1,3]噻唑并[3,2-a]苯并咪唑-3(2H)-酮
独特性
甲基(2E)-5-[4-(乙酰氧基)-3-甲氧基苯基]-7-甲基-2-(3-硝基苄叉基)-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯因其官能团的特定组合和噻唑并[3,2-a]嘧啶核心而独一无二。这种独特的结构赋予了不同的化学和生物学特性,使其在各种应用中具有价值。
属性
分子式 |
C25H21N3O8S |
|---|---|
分子量 |
523.5 g/mol |
IUPAC 名称 |
methyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21N3O8S/c1-13-21(24(31)35-4)22(16-8-9-18(36-14(2)29)19(12-16)34-3)27-23(30)20(37-25(27)26-13)11-15-6-5-7-17(10-15)28(32)33/h5-12,22H,1-4H3/b20-11+ |
InChI 键 |
OUKMUALNOJVUCE-RGVLZGJSSA-N |
手性 SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC |
规范 SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11973237.png)
![methyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973242.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11973243.png)



![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973275.png)
![methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973283.png)
![4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B11973291.png)

![2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11973306.png)
![4-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973317.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11973320.png)

